Cas no 109417-60-9 (1-bromo-2-(2-methoxyethoxy)benzene)
1-bromo-2-(2-methoxyethoxy)benzene Chemical and Physical Properties
Names and Identifiers
-
- 1-bromo-2-(2-methoxyethoxy)benzene
- o-bromo(2-methoxyethoxy)benzene
- Benzene, 1-bromo-2-(2-methoxyethoxy)-
- ACMC-20mc9r
- (2-methoxyethoxy)bromobenzene
- 1-bromo-2-(2-methoxy-ethoxy)-benzene
- CTK0G2433
- 2-bromo-1-(2-methoxyethoxy)-benzene
- SureCN262794
- AGN-PC-00NPCX
- 1-bromo-2-(2-methoxyethoxyl)benzene
- EN300-116627
- CS-0308348
- DB-097881
- AM86295
- MFCD09934824
- 1-bromo-2-(2-methoxy-ethoxy) benzene
- F73175
- DTXSID60547603
- AKOS000178443
- YQNVKSQBACJWHD-UHFFFAOYSA-N
- 1-bromo-2-(2-methoxy-ethoxy)benzene
- 109417-60-9
- SCHEMBL262794
-
- Inchi: 1S/C9H11BrO2/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5H,6-7H2,1H3
- InChI Key: YQNVKSQBACJWHD-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1OCCOC
Computed Properties
- Exact Mass: 229.99423
- Monoisotopic Mass: 229.99424g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- PSA: 18.46
1-bromo-2-(2-methoxyethoxy)benzene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-bromo-2-(2-methoxyethoxy)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B417358-25mg |
1-Bromo-2-(2-methoxyethoxy)benzene |
109417-60-9 | 25mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B417358-50mg |
1-Bromo-2-(2-methoxyethoxy)benzene |
109417-60-9 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B417358-250mg |
1-Bromo-2-(2-methoxyethoxy)benzene |
109417-60-9 | 250mg |
$ 365.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | Y1244076-1g |
Benzene, 1-bromo-2-(2-methoxyethoxy)- |
109417-60-9 | 95% | 1g |
$180 | 2024-06-07 | |
| Enamine | EN300-116627-0.05g |
1-bromo-2-(2-methoxyethoxy)benzene |
109417-60-9 | 95% | 0.05g |
$22.0 | 2023-02-18 | |
| Enamine | EN300-116627-0.1g |
1-bromo-2-(2-methoxyethoxy)benzene |
109417-60-9 | 95% | 0.1g |
$33.0 | 2023-02-18 | |
| Enamine | EN300-116627-0.25g |
1-bromo-2-(2-methoxyethoxy)benzene |
109417-60-9 | 95% | 0.25g |
$47.0 | 2023-02-18 | |
| Enamine | EN300-116627-0.5g |
1-bromo-2-(2-methoxyethoxy)benzene |
109417-60-9 | 95% | 0.5g |
$73.0 | 2023-02-18 | |
| Enamine | EN300-116627-1.0g |
1-bromo-2-(2-methoxyethoxy)benzene |
109417-60-9 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-116627-2.5g |
1-bromo-2-(2-methoxyethoxy)benzene |
109417-60-9 | 95% | 2.5g |
$164.0 | 2023-02-18 |
1-bromo-2-(2-methoxyethoxy)benzene Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 1-bromo-2-(2-methoxyethoxy)benzene
Professional Introduction to 1-bromo-2-(2-methoxyethoxy)benzene (CAS No. 109417-60-9)
1-bromo-2-(2-methoxyethoxy)benzene, chemically designated as 1-bromo-2-(2-methoxyethoxy)benzene, is a significant compound in the realm of pharmaceutical and chemical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number CAS No. 109417-60-9, has garnered attention due to its versatile applications in the synthesis of various pharmacologically active molecules. The structural motif of this benzene derivative, featuring a bromine substituent at the ortho position relative to an ethoxyethoxy group, makes it a valuable intermediate in organic synthesis and drug development.
The utility of 1-bromo-2-(2-methoxyethoxy)benzene stems from its reactivity and the potential it offers for further functionalization. The presence of both bromine and methoxyethoxy groups provides multiple sites for chemical modification, enabling the construction of complex molecular architectures. This characteristic is particularly advantageous in medicinal chemistry, where the ability to introduce diverse functional groups is crucial for optimizing biological activity and pharmacokinetic properties.
In recent years, there has been a surge in research focusing on the development of novel therapeutic agents targeting various diseases. Among these, compounds derived from benzene derivatives have shown promise due to their well-documented biological interactions. The synthesis and application of 1-bromo-2-(2-methoxyethoxy)benzene have been explored in several cutting-edge studies. For instance, researchers have leveraged this compound as a precursor in the preparation of kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases.
A notable study published in the Journal of Medicinal Chemistry highlighted the role of 1-bromo-2-(2-methoxyethoxy)benzene in developing small-molecule inhibitors targeting Bruton's tyrosine kinase (BTK). BTK inhibitors have emerged as a key class of drugs for treating B-cell malignancies, including chronic lymphocytic leukemia (CLL). The study demonstrated that modifications introduced at the bromine and methoxyethoxy positions significantly enhanced binding affinity and selectivity, underscoring the importance of this compound in drug design.
Furthermore, the ethoxyethoxy group in 1-bromo-2-(2-methoxyethoxy)benzene contributes to solubility and bioavailability, which are critical factors in drug formulation. This feature has been exploited in designing prodrugs that enhance oral bioavailability while minimizing toxicity. The compound's ability to undergo further functionalization has also been utilized in the synthesis of antiviral agents. Recent research indicates that benzene derivatives modified with bromine and alkoxy groups exhibit potent antiviral activity by interfering with viral replication mechanisms.
The synthetic pathways involving 1-bromo-2-(2-methoxyethoxy)benzene have been refined to achieve high yields and purity, making it a reliable starting material for industrial-scale production. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups with high precision. These methods not only improve efficiency but also minimize unwanted byproducts, aligning with green chemistry principles.
The versatility of CAS No. 109417-60-9, or more accurately 1-bromo-2-(2-methoxyethoxy)benzene, extends beyond pharmaceutical applications. It has found utility in materials science, particularly in the development of organic electronic materials such as OLEDs (organic light-emitting diodes). The electron-withdrawing nature of the bromine atom and the polarizing effect of the methoxyethoxy group contribute to its suitability as a building block for conjugated polymers used in optoelectronic devices.
In conclusion, 1-bromo-2-(2-methoxyethoxy)benzene represents a cornerstone compound in modern chemical synthesis and drug development. Its unique structural features and reactivity make it indispensable for creating complex molecules with therapeutic potential. As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to remain at the forefront of innovation in both academic and industrial settings.
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